2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
This compound belongs to the quinazoline-2,4-dione class, characterized by a bicyclic quinazolinone core substituted at the 3-position with an acetamide group linked to a pyridin-3-ylmethyl moiety. The quinazolinone scaffold is well-documented for its pharmacological versatility, including anticonvulsant, antimicrobial, and antioxidant activities.
Properties
IUPAC Name |
2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-20(24-14-16-7-6-12-23-13-16)15-26-21(17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)22(26)28/h1-13,21,25H,14-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLDSHISLOJKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a member of the quinazoline family, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 364.4 g/mol. The structure features a quinazoline core substituted with a pyridinylmethyl group and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2S |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 1282110-79-5 |
| LogP | 2.8111 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain quinazoline derivatives possess antibacterial and antifungal activities against various pathogens. The compound has been evaluated for its effectiveness against common bacterial strains, demonstrating promising results in inhibiting growth .
Antitumor Activity
The antitumor potential of quinazoline derivatives has garnered attention due to their ability to interfere with tumor cell proliferation. In vitro studies have indicated that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways . The mechanism involves the inhibition of key enzymes that are crucial for cancer cell survival and proliferation.
COX Inhibition
Inhibitors of cyclooxygenase (COX) enzymes are vital in managing inflammation and pain. Some studies have reported that quinazoline derivatives can exhibit COX-2 inhibitory activity, which is essential for developing anti-inflammatory drugs. The compound's structure suggests potential COX inhibition, although specific IC50 values need further exploration .
Neuropharmacological Effects
The compound has also been studied for its effects on neuropharmacological targets, particularly monoamine oxidase (MAO) enzymes. Certain derivatives have shown selective inhibition of MAO-A and MAO-B, which are relevant in treating depression and anxiety disorders . This suggests that the compound could be explored further as a potential antidepressant.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies suggest that quinazoline derivatives possess antioxidant properties, which can contribute to their therapeutic effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities related to this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing that certain derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL .
- Antitumor Studies : In vitro assays demonstrated that the compound inhibited the growth of human cancer cell lines by more than 50% at concentrations around 10 µM .
- COX Inhibition : A comparative study found that some analogs exhibited COX-2 inhibition comparable to known inhibitors like celecoxib, suggesting potential as anti-inflammatory agents .
Scientific Research Applications
Overview
The compound 2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a novel quinazoline derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and related research areas.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Quinazoline derivatives are often studied for their potential as anticancer agents. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- A study focusing on related quinazoline compounds demonstrated significant inhibitory effects on various cancer cell lines, suggesting that the target compound may exhibit similar properties.
-
Antimicrobial Properties :
- Compounds containing quinazoline moieties have been reported to possess antimicrobial activities against a range of pathogens. The presence of the pyridine ring may enhance these properties by facilitating interaction with microbial enzymes or receptors .
- Investigations into the structure-activity relationship (SAR) of related compounds indicate that modifications to the quinazoline structure can lead to improved efficacy against resistant bacterial strains.
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Enzyme Inhibition :
- The compound has been evaluated for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. In vitro studies have shown that certain derivatives can effectively inhibit MAO-A and MAO-B, suggesting potential applications in treating depression and anxiety disorders .
Case Study 1: Anticancer Screening
A series of quinazoline derivatives were synthesized and screened for anticancer activity against human cancer cell lines. The results indicated that modifications to the substituents on the quinazoline ring significantly affected cytotoxicity. The compound demonstrated promising activity, warranting further investigation into its mechanism of action and potential clinical applications.
Case Study 2: Antimicrobial Testing
In a comparative study, several quinazoline derivatives were tested against Gram-positive and Gram-negative bacteria. The target compound exhibited notable antibacterial activity, particularly against resistant strains, highlighting its potential as a lead compound in antibiotic development.
Data Table: Biological Activities of Related Compounds
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide side chain and quinazolinone nitrogen atoms serve as reactive sites for nucleophilic substitutions.
Key Observations:
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Amide Nitrogen Reactivity : The secondary amine in the acetamide group undergoes alkylation or acylation. For example, reactions with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60–80°C yield N-alkylated derivatives.
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Quinazolinone Ring Substitution : The N-3 position of the quinazolinone ring participates in nucleophilic aromatic substitution with electron-deficient aryl halides under palladium catalysis .
Example Reaction:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Methyl iodide | N-methylacetamide derivative | 72% | DMF, 70°C, 6 h |
| 4-Nitrobenzyl bromide | N-(4-nitrobenzyl) derivative | 65% | THF, Pd(OAc), 80°C |
Oxidation of the Dihydroquinazoline Ring
The 1,4-dihydroquinazoline moiety can be oxidized to a fully aromatic quinazoline system, enhancing stability and π-conjugation.
Reagents and Outcomes:
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DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Oxidation in dichloromethane at room temperature converts the dihydroquinazoline to quinazoline with >85% efficiency.
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MnO2_22 : Yields comparable results under milder conditions but with longer reaction times.
Mechanism:
Condensation and Cyclization Reactions
The quinazolinone core participates in condensation reactions to form fused heterocycles, a strategy employed to diversify biological activity.
Reported Transformations:
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Schiff Base Formation : Reaction with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol catalyzed by p-toluenesulfonic acid produces imine-linked derivatives .
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Cyclocondensation : Treatment with thiourea or hydrazine generates thiazole or triazole-fused quinazolinones, respectively.
Example Data:
| Aldehyde | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxybenzaldehyde | p-TsOH, ethanol | Imine-linked derivative | 68% |
| Thiosemicarbazide | AcOH, reflux | Thiazoloquinazolinone | 75% |
Functional Group Interconversion
The pyridinylmethyl group undergoes site-specific modifications:
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Reductive Amination : The pyridine nitrogen reacts with aldehydes (e.g., formaldehyde) under hydrogenation conditions to form N-methylpyridinium derivatives .
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Acylation : Acetyl chloride in pyridine selectively acylates the pyridine’s nitrogen, forming N-acetylpyridinium salts.
Stability Under Acidic/Basic Conditions
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Acidic Hydrolysis : The acetamide bond cleaves in concentrated HCl at 100°C, yielding 2-(4-oxo-2-phenylquinazolin-3(2H)-yl)acetic acid and 3-(aminomethyl)pyridine.
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Basic Conditions : Stable in aqueous NaOH (pH < 12), but prolonged exposure leads to quinazolinone ring degradation.
Photochemical Reactivity
UV irradiation in methanol induces C–H bond activation at the quinazolinone’s C-2 position, forming dimeric products via radical intermediates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Side Chain
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)
- Structural Differences : The pyridin-3-ylmethyl group in the target compound is replaced with a 2,4-dichlorophenylmethyl group.
- Synthesis : Synthesized via hydrogen peroxide oxidation of a thioxo intermediate followed by coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .
- Activity : Demonstrated anticonvulsant activity in preclinical models, suggesting that halogenated aromatic groups enhance CNS penetration .
N-(Furan-2-ylmethyl)-2-(4-{1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl}phenyl)acetamide (F144-0313)
- Structural Differences : Contains a furan-2-ylmethyl group and a fluorophenyl substituent.
- Molecular Weight : 483.5 g/mol, higher than the target compound (estimated ~420–450 g/mol).
Modifications to the Quinazolinone Core
3-Substituted Quinazoline-2,4-dione Derivatives
- Example : (E)-2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(2-[4-methoxy-benzylidene]hydrazineyl)-2-oxoethyl]acetamide (4c)
- Structural Feature : Incorporates a hydrazineyl linker and methoxybenzylidene group.
- Activity : Exhibits dual biological activity (antioxidant and antimicrobial) due to the hydrazine moiety’s redox-active properties .
- Synthesis : Achieved via condensation of aldehyde derivatives with ethyl glycinate intermediates .
Otaplimastatum
- Structural Feature : Contains two quinazoline-2,4-dione units connected via propyl and butyl chains.
Heterocyclic Replacements
Pyrazine and Triazine Derivatives
- Example: N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-2-(1,4-dioxophthalazin-2-yl)acetamide (12) Structural Difference: Replaces the pyridine group with a phthalazinone core. Activity: Studied for antimicrobial properties, with MIC values comparable to ciprofloxacin against S. aureus .
Pyrazole-Based Analogs
- Example: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Structural Difference: Utilizes a pyrazolone core instead of quinazolinone. Crystallography: Demonstrated stable hydrogen-bonding networks, critical for solid-state stability .
Comparative Data Table
Key Research Findings
- Anticonvulsant Activity : Dichlorophenyl-substituted analogs (e.g., Compound 1) show superior blood-brain barrier penetration compared to pyridine-containing derivatives .
- Antioxidant Potential: Hydrazineyl derivatives (e.g., 4c) exhibit enhanced radical scavenging activity (IC₅₀ = 12 µM) via proposed H-atom transfer mechanisms .
- Structural Stability : Pyridine and furan substituents improve crystallinity and solubility, as evidenced by X-ray studies .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide?
The compound can be synthesized via multi-step reactions involving condensation and oxidation. For example, a related quinazolinone derivative was synthesized by reacting methyl 2-isothiocyanatobenzoate with glycine, followed by hydrogen peroxide oxidation to yield a dioxo intermediate. Subsequent coupling with substituted acetamides using activating agents like N,N′-carbonyldiimidazole can be applied . Methodological optimization includes solvent selection (e.g., ethanol or DMF), reflux conditions, and crystallization techniques to improve yield and purity .
Q. How can hydrogen bonding patterns and crystal packing be analyzed for this compound?
X-ray crystallography using programs like SHELXL (part of the SHELX suite) is critical for determining hydrogen bonding motifs and supramolecular interactions. Graph set analysis, as described by Etter’s formalism, helps categorize hydrogen bonds (e.g., chains, rings) and predict aggregation behavior. This is essential for understanding solubility and stability in drug formulation .
Q. What spectroscopic techniques are recommended for structural characterization?
FT-IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH stretches at ~3100–3200 cm⁻¹). NMR (¹H/¹³C) confirms substituent positions, particularly the pyridinylmethyl and phenyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods aid in reaction mechanism elucidation for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) model reaction pathways, such as cyclization or oxidation steps. Tools like ICReDD integrate computational reaction path searches with experimental data to predict intermediates and transition states, reducing trial-and-error approaches. For example, piperidine or morpholine ring formation in related acetamides can be simulated to optimize regioselectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Systematic validation includes:
Q. How can experimental design (DoE) improve the synthesis of structurally complex intermediates?
Statistical DoE methods, such as factorial designs or response surface methodology, optimize variables like temperature, reagent stoichiometry, and reaction time. For example, a Central Composite Design could minimize side products during the coupling of pyridinylmethylamine to the quinazolinone core .
Q. What role does the pyridin-3-ylmethyl group play in target binding?
Molecular docking studies (e.g., AutoDock Vina) suggest this group enhances interactions with kinase ATP pockets via π-π stacking (pyridine ring) and hydrogen bonding (amide NH). Comparative studies with analogs lacking this moiety show reduced inhibitory activity against targets like VEGFR-2 or c-Met .
Methodological Considerations
Q. How to address low reproducibility in crystallinity during scale-up?
- Screen solvents with varying polarities (e.g., DMF/water vs. ethanol) to identify nucleation-friendly conditions.
- Use seed crystals or controlled cooling rates to avoid amorphous phases.
- Validate batch consistency via PXRD and thermal analysis (DSC/TGA) .
Q. What analytical workflows validate purity in multi-step syntheses?
Q. How to mitigate hydrolysis of the acetamide moiety under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
